Magnesium thiosulfate

Description

Properties

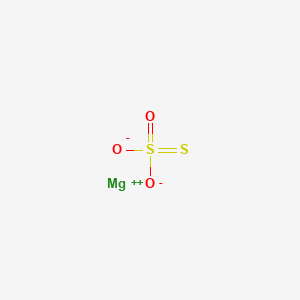

IUPAC Name |

magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKHCTCLSRVZEY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893106 | |

| Record name | Magnesium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-53-5 | |

| Record name | Magnesium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXM979IS61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Magnesium thiosulfate synthesis from magnesium oxide and sulfur"

An in-depth technical guide on the synthesis of magnesium thiosulfate from magnesium oxide and sulfur, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (MgS₂O₃) is an inorganic compound with diverse applications, including as a liquid fertilizer in agriculture to correct magnesium and sulfur deficiencies, in pharmaceutical formulations, and in various industrial processes.[1][2] Unlike the more common magnesium sulfate (Epsom salt), this compound provides sulfur in a reduced state, which can have unique benefits in both biological and chemical systems.

This document provides a detailed technical overview of the predominant method for synthesizing this compound from magnesium oxide and elemental sulfur. The process is not a direct reaction but rather a multi-step synthesis involving the formation of a key intermediate, magnesium sulfite. Careful control of reaction parameters is crucial to maximize yield and minimize the formation of solid byproducts.[2][3]

Core Chemical Principles and Reaction Pathway

The synthesis of this compound from magnesium oxide and sulfur is primarily achieved through a two-stage process. The first stage involves converting the highly insoluble magnesium oxide into a more reactive sulfite intermediate. The second stage introduces elemental sulfur to the sulfite slurry under heat to form the final thiosulfate product.

Stage 1: Magnesium Sulfite Formation Magnesium oxide (MgO) is first hydrated to form magnesium hydroxide (Mg(OH)₂). This slurry is then treated with sulfur dioxide (SO₂) gas. The SO₂ reacts with the magnesium hydroxide to form magnesium sulfite (MgSO₃), a crucial intermediate.

-

Reaction 1: Hydration of Magnesium Oxide MgO + H₂O → Mg(OH)₂

-

Reaction 2: Sulfite Formation Mg(OH)₂ + SO₂ → MgSO₃ + H₂O

Stage 2: Thiosulfate Synthesis Elemental sulfur is added to the magnesium sulfite slurry. Upon heating, the sulfur reacts with the sulfite to yield this compound.[4] This reaction is the core of the thiosulfate formation.

-

Reaction 3: Thiosulfate Formation MgSO₃ + S → MgS₂O₃

The overall process leverages magnesium oxide, water, sulfur dioxide, and elemental sulfur as the primary reactants.[2]

Caption: Chemical pathway for MgS₂O₃ synthesis.

Experimental Protocol

The following protocol is a synthesized methodology based on patented industrial processes.[1][2][5][6] It outlines a two-reactor procedure for producing a concentrated this compound solution.

Materials and Equipment:

-

Commercial grade Magnesium Oxide (MgO)

-

Elemental Sulfur powder

-

Sulfur Dioxide (SO₂) gas source

-

Deionized water

-

Two stirred, temperature-controlled glass reactors (Reactor 1 and Reactor 2)

-

Gas sparging tube for SO₂ delivery

-

pH meter and probe

-

Heating mantle

-

Filtration or centrifugation apparatus

Procedure:

-

Preparation of Magnesium Hydroxide Slurry (Reactor 1):

-

Charge Reactor 1 with a predetermined amount of deionized water.

-

While stirring, slowly add magnesium oxide to form a magnesium hydroxide slurry, Mg(OH)₂. The amount of MgO should be calculated based on the desired final product concentration and stoichiometry.

-

-

Formation of Magnesium Sulfite Intermediate (Reactor 1):

-

Begin sparging sulfur dioxide (SO₂) gas into the Mg(OH)₂ slurry in Reactor 1.

-

The reaction is exothermic; monitor the temperature and use cooling if necessary to maintain a controlled environment.

-

Continue SO₂ addition until the appropriate molar ratio is achieved and magnesium sulfite (or hydrosulfite) is formed. The slurry may change in color and consistency.[1][6]

-

-

Synthesis of this compound (Reactor 2):

-

Transfer the magnesium sulfite intermediate slurry from Reactor 1 to Reactor 2.

-

Add the prescribed quantity of elemental sulfur powder to Reactor 2 while agitating the mixture.

-

Begin heating the mixture to the target reaction temperature (e.g., 97-102°C).[1][5][6]

-

Maintain the reaction at this temperature with continuous agitation for the duration of the reaction time (e.g., 5-10 hours).[1][6]

-

-

Process Control and Monitoring:

-

Product Recovery and Purification:

-

Once the reaction is complete (as determined by chemical assay), stop heating and allow the mixture to cool.

-

The resulting product is an emulsion or solution of this compound, which may contain solid byproducts like unreacted sulfur or impurities from the starting MgO.[1][2]

-

Separate the liquid product from the solids using centrifugation or filtration.[2][5]

-

The recovered solids can optionally be recycled back into the process.[2][5][6] The final liquid is a concentrated solution of this compound.

-

Quantitative Data and Process Parameters

Control of key parameters is essential for achieving high yield and purity.[1][6] The following tables summarize the critical quantitative data derived from process descriptions.

Table 1: Stoichiometry

| Reactant Ratio | Recommended Molar Value | Purpose |

|---|

| MgO : SO₂ : S | 1.05-1.10 : 1.00 : 1.20 | This ratio was found to be effective for producing a high-assay product. The slight excess of MgO helps in pH control.[2][5] |

Table 2: Key Reaction Conditions

| Parameter | Value | Stage | Notes |

|---|---|---|---|

| Temperature | 97 - 102 °C | Thiosulfate Synthesis | Elevated temperature is required to drive the reaction between magnesium sulfite and sulfur.[1][2][5][6] |

| pH | 6.2 - 6.5 | Thiosulfate Synthesis | Critical for minimizing byproduct formation. Maintained by adding MgO or SO₂ as needed.[2][5] |

| Reaction Time | 5 - 10 hours | Thiosulfate Synthesis | Sufficient time is needed to ensure the conversion of sulfite to thiosulfate is complete.[1][6] |

| Final Concentration | ≥ 25% (w/w) | Product | The process is capable of producing solutions with concentrations of at least 25-30%.[1][2][3][7] |

| Byproduct Level | < 2% (by weight) | Product | With controlled conditions, solid byproduct generation can be kept to a minimum.[1][2][3][5] |

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis process.

Caption: Experimental workflow for MgS₂O₃ synthesis.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20050079125A1 - this compound solution and process for preparing same - Google Patents [patents.google.com]

- 3. This compound solution and process for preparing same page [patentalert.com]

- 4. Thiosulfate - Wikipedia [en.wikipedia.org]

- 5. EP1526113B1 - this compound solution and process for preparing same - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Technical Guide to the Chemical Properties and Structure of Magnesium Thiosulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, crystalline structure, and key experimental protocols related to magnesium thiosulfate hexahydrate (MgS₂O₃·6H₂O). The information is intended to support research, development, and quality control activities.

Physicochemical Properties

This compound hexahydrate is a hydrated inorganic salt. It presents as colorless, odorless, monoclinic crystals that are soluble in water but insoluble in alcohol.[1][2][3] Its fundamental physicochemical properties are summarized in Table 1.

Table 1: General Physicochemical Properties of this compound Hexahydrate

| Property | Value | References |

|---|---|---|

| Chemical Formula | MgS₂O₃·6H₂O | [4] |

| Molecular Weight | 244.53 g/mol | [4] |

| Appearance | Colorless crystalline solid | [2] |

| Density | 1.818 g/cm³ | [2] |

| IUPAC Name | magnesium;dioxido-oxo-sulfanylidene-λ⁶-sulfane;hexahydrate | [5] |

| CAS Number | 13446-30-5 (hexahydrate) |[5] |

1.1. Solubility

The compound exhibits significant solubility in water, which increases with temperature. It is considered insoluble in ethanol and other common organic solvents.[2][3]

Table 2: Aqueous Solubility of this compound

| Temperature (°C) | Solubility (g / 100 mL) |

|---|

| 20 | 50 |

Data sourced from ChemicalBook[2]

1.2. Thermal Stability and Decomposition

This compound hexahydrate undergoes a multi-stage decomposition upon heating. The six water molecules of hydration are lost in steps, followed by the decomposition of the anhydrous salt at higher temperatures.

-

170°C: Loses three molecules of water to form the trihydrate (MgS₂O₃·3H₂O).[2]

-

420°C: Further heating leads to the formation of the anhydrous salt (MgS₂O₃).[2]

-

600°C: The anhydrous salt decomposes to yield magnesium sulfate (MgSO₄), elemental sulfur (S), and sulfur dioxide (SO₂).[2]

The thermal decomposition pathway is visualized in the diagram below.

Caption: Stepwise thermal decomposition of this compound hexahydrate.

Crystalline Structure

This compound hexahydrate crystallizes in the orthorhombic system, belonging to the space group Pnma. The structure is characterized by alternating layers of magnesium hexahydrate octahedra, [Mg(H₂O)₆]²⁺, and thiosulfate tetrahedra, [S₂O₃]²⁻. These layers are oriented perpendicular to the b axis and are interconnected by an extensive network of hydrogen bonds.

Table 3: Crystal Structure Data for this compound Hexahydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Unit Cell Dimensions | a = 9.32 Å |

| b = 14.36 Å | |

| c = 6.87 Å |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from the International Union of Crystallography Journals.

The crystal lattice is stabilized by O-H···O hydrogen bonding between the coordinated water molecules and the oxygen atoms of the thiosulfate anions, as well as O-H···S interactions.

Caption: Layered arrangement of ions in the crystal lattice.

Spectroscopic Analysis

Vibrational spectroscopy is a critical tool for the characterization of this compound hexahydrate, confirming the identity of the thiosulfate anion and the presence of water of hydration.

3.1. Infrared (IR) Spectroscopy

The IR spectrum is dominated by bands corresponding to the vibrational modes of the thiosulfate anion and the water molecules. A study on cesium thiosulfate monohydrate notes that the vibrational bands of water molecules appear around 3385 cm⁻¹, showing a red shift in the O-H stretching and bending modes compared to free water, which is indicative of coordination and hydrogen bonding.[6] The thiosulfate group (S₂O₃²⁻) exhibits characteristic stretching vibrations.

3.2. Raman Spectroscopy

Raman spectroscopy provides complementary information. For aqueous magnesium sulfate, distinct modes are observed for the hydrated magnesium cation ([Mg(H₂O)₆]²⁺) and the sulfate anion.[7] Similar principles apply to this compound hexahydrate, where characteristic peaks for the S-S and S-O stretching modes of the thiosulfate anion would be expected. The presence of water of hydration is also confirmed by its characteristic vibrational modes.[7]

Experimental Protocols

4.1. Synthesis

Two common laboratory-scale methods for the synthesis of this compound hexahydrate are outlined below.

Caption: Comparative workflow for two common synthesis routes.

Protocol 1: Metathesis Reaction

This method relies on the precipitation of insoluble barium sulfate.

-

Prepare an aqueous solution of barium thiosulfate (BaS₂O₃).

-

To this solution, add a saturated aqueous solution of magnesium sulfate (MgSO₄). A white precipitate of barium sulfate (BaSO₄) will form immediately according to the reaction: BaS₂O₃(aq) + MgSO₄(aq) → MgS₂O₃(aq) + BaSO₄(s)

-

Filter the mixture to remove the BaSO₄ precipitate.

-

Collect the filtrate, which is an aqueous solution of this compound.

-

Slowly evaporate the filtrate at a low temperature (e.g., over a desiccant or under reduced pressure) to induce crystallization of this compound hexahydrate.[2]

Protocol 2: Reaction of Magnesium Sulfite with Sulfur

This is a direct synthesis method.[2]

-

Prepare an aqueous slurry of magnesium sulfite (MgSO₃). This can be formed by reacting magnesium hydroxide with sulfur dioxide.[8]

-

Add powdered elemental sulfur to the slurry.

-

Heat the reaction mixture gently with stirring. The sulfur will react with the sulfite to form thiosulfate: MgSO₃(aq) + S(s) → MgS₂O₃(aq)

-

After the reaction is complete (indicated by the consumption of sulfur), filter the hot solution to remove any unreacted sulfur or impurities.

-

Allow the filtrate to cool slowly to crystallize the hexahydrate product.

4.2. Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic structure.[9]

-

Crystal Growth: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated aqueous solution. The crystal must be free of significant cracks or other imperfections.[9]

-

Mounting: Due to the compound's hygroscopic nature, the selected crystal should be quickly mounted on the goniometer head of the diffractometer, often in a cryo-stream of nitrogen gas to prevent water loss.

-

Data Collection: Place the crystal in a monochromatic X-ray beam. The crystal is rotated while an area detector (like a CCD or pixel detector) records the diffraction pattern—the positions and intensities of the diffracted X-ray spots.[9]

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. The atomic positions are determined using computational methods (e.g., direct methods or Patterson function). The initial structural model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[9]

Applications in Research and Drug Development

While not a primary active pharmaceutical ingredient, this compound has been explored for several applications:

-

Neoplasm Inhibition: Used in combination with other compounds as a potential tumor inhibitor.[8]

-

Cardiovascular Health: Investigated for use in treating arteriosclerosis.[8]

-

Water and Gas Treatment: It is effective at removing ozone and chlorine from aqueous and gaseous streams, which can be relevant in process chemistry and environmental control.[2]

-

Agriculture: Used to accelerate the maturation of crops.[8]

Safety and Handling

This compound hexahydrate is considered an irritant. Proper personal protective equipment (PPE) should be used during handling to avoid contact with skin, eyes, and respiratory tract.

Table 4: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

|---|---|---|

| Hazard Class | Skin Irrit. 2 | H315: Causes skin irritation |

| Eye Irrit. 2 | H319: Causes serious eye irritation | |

| STOT SE 3 | H335: May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust. |

| P280 | Wear protective gloves/eye protection. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from PubChem and Fisher Scientific.[5]

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound hexahydrate | 10124-53-5 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound hexahydrate | H12MgO9S2 | CID 26002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 8. US20050079125A1 - this compound solution and process for preparing same - Google Patents [patents.google.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Magnesium Thiosulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Magnesium thiosulfate, an inorganic salt with diverse applications, presents a significant challenge in formulation and process development due to its limited solubility in organic solvents. This technical guide addresses the current knowledge gap by providing a comprehensive overview of the solubility characteristics of this compound and a detailed experimental protocol for its determination in various organic media. While quantitative data in the public domain is scarce, this guide equips researchers with the necessary methodology to generate reliable solubility data in-house, facilitating advancements in drug development and other scientific endeavors.

Introduction: The Challenge of Dissolving Inorganic Salts in Organic Media

The solubility of ionic compounds like this compound in organic solvents is fundamentally governed by the principle of "like dissolves like." For dissolution to occur, the energy released from the interaction between the solvent molecules and the ions of the salt must be sufficient to overcome the lattice energy of the solid crystal. Most organic solvents, being less polar than water, are not effective at solvating the magnesium (Mg²⁺) and thiosulfate (S₂O₃²⁻) ions, leading to generally low solubility.

Published literature and safety data sheets consistently report this compound as being "insoluble in alcohols".[1][2] More specifically, its solubility in ethanol is documented as "insoluble".[2] This lack of specific quantitative data highlights the need for a standardized approach to determine its solubility in various organic solvents relevant to research and development.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in a range of organic solvents. The available information is summarized in the table below.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Alcohols | Ambient | Insoluble[1] |

| Ethanol | Not Specified | Insoluble[2] |

This scarcity of data necessitates the use of robust experimental methods to determine solubility on a case-by-case basis, depending on the specific solvent system and experimental conditions of interest.

Experimental Protocol for Determining the Solubility of this compound in Organic Solvents

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent of choice. This protocol is based on the widely accepted equilibrium concentration method.[3][4]

3.1. Materials and Equipment

-

This compound (anhydrous or a specific hydrate, to be noted)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile)

-

Analytical balance

-

Temperature-controlled shaker or magnetic stirrer with hot plate

-

Centrifuge

-

Syringe filters (pore size appropriate for removing undissolved solids)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., conductivity or UV-Vis) or another suitable analytical technique for quantifying thiosulfate or magnesium ions.

3.2. Experimental Procedure

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

To avoid exposure to atmospheric moisture, particularly for hygroscopic compounds, handling of the solid can be performed in a glovebox under an inert atmosphere (e.g., argon).[3]

-

-

Equilibration:

-

Seal the container to prevent solvent evaporation.

-

Place the suspension in a temperature-controlled shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a predetermined period to allow the system to reach equilibrium. A common equilibration time is 20-24 hours, but preliminary experiments should be conducted to confirm that this duration is sufficient by measuring the concentration at different time points (e.g., 20, 48, and 72 hours) until the concentration no longer changes.[3][4]

-

-

Sample Clarification:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

To remove any remaining solid particles, pass the sample through a syringe filter into a clean vial. This step is critical to ensure that only the dissolved solid is being measured.

-

-

Concentration Analysis:

-

Accurately dilute the clarified sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of magnesium or thiosulfate ions.

-

Prepare a calibration curve using standards of known this compound concentrations to quantify the amount in the experimental sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Always report the temperature at which the solubility was determined.

-

Visualization of the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust experimental framework for researchers to generate this critical information. By following the detailed protocol and understanding the underlying principles of solubility, scientists and drug development professionals can effectively address formulation challenges and advance their research. The provided workflow diagram offers a clear visual representation of the necessary steps, ensuring a systematic and reproducible approach to solubility determination.

References

- 1. wholesale this compound hexahydrate Crystalline - FUNCMATER [funcmater.com]

- 2. This compound hexahydrate [chemister.ru]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Decomposition Pathway of Crystalline Magnesium Thiosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of crystalline magnesium thiosulfate, primarily in its hexahydrate form (MgS₂O₃·6H₂O). Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous compounds, including hydrated magnesium salts and other thiosulfate salts, to propose a scientifically grounded decomposition pathway. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

This compound is an inorganic salt with various applications, including in agriculture and potentially in pharmaceuticals. Its thermal stability is a critical parameter for its handling, storage, and application. The crystalline form is typically the hexahydrate, MgS₂O₃·6H₂O. The thermal decomposition of this compound is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate is anticipated to proceed in distinct stages, beginning with the loss of its water of hydration, followed by the decomposition of the anhydrous salt into intermediate products, and culminating in the formation of a stable oxide.

Stage I: Dehydration

The initial stage involves the removal of the six water molecules. Based on the behavior of analogous hydrated magnesium salts, such as magnesium sulfate heptahydrate (MgSO₄·7H₂O), this dehydration is expected to occur in multiple, overlapping steps. The complete dehydration is likely to be finished by approximately 300°C.

-

MgS₂O₃·6H₂O(s) → MgS₂O₃(s) + 6H₂O(g)

Stage II: Decomposition of Anhydrous this compound to Magnesium Sulfite

Following dehydration, the anhydrous this compound is expected to decompose. A likely intermediate in this process is magnesium sulfite (MgSO₃). This is inferred from synthesis routes where magnesium sulfite is a precursor to this compound. This decomposition step is proposed to yield magnesium sulfite and elemental sulfur.

-

MgS₂O₃(s) → MgSO₃(s) + S(s)

Stage III: Decomposition of Magnesium Sulfite

Magnesium sulfite is thermally unstable and is known to decompose upon further heating. The decomposition of magnesium sulfite can proceed via disproportionation to form magnesium sulfate and magnesium sulfide or decompose to magnesium oxide and sulfur dioxide. Given the oxidizing environment often present in thermal analysis (residual air), the formation of magnesium oxide is a highly probable pathway.

-

2MgSO₃(s) → 2MgO(s) + 2SO₂(g)

Alternatively, a disproportionation reaction could occur:

-

4MgSO₃(s) → 3MgSO₄(s) + MgS(s)

However, the decomposition to magnesium oxide is generally favored at higher temperatures.

Stage IV: Decomposition of Magnesium Sulfate (if formed)

If magnesium sulfate is formed as an intermediate, it is a relatively stable compound. Its decomposition occurs at much higher temperatures, typically above 800°C, to yield magnesium oxide and sulfur trioxide.

-

MgSO₄(s) → MgO(s) + SO₃(g)

The most direct pathway from anhydrous this compound at elevated temperatures likely leads to the final stable product, magnesium oxide, along with gaseous sulfur oxides and potentially elemental sulfur. A simplified overall decomposition reaction can be represented as:

-

MgS₂O₃(s) → MgO(s) + SO₂(g) + S(s) [1]

Quantitative Data

The following table summarizes the theoretical mass loss for each proposed stage of the thermal decomposition of this compound hexahydrate. The molecular weight of MgS₂O₃·6H₂O is approximately 244.52 g/mol .

| Decomposition Stage | Proposed Reaction | Theoretical Mass Loss (%) | Final Solid Product |

| Stage I: Dehydration | MgS₂O₃·6H₂O → MgS₂O₃ + 6H₂O | 44.19% | Anhydrous this compound (MgS₂O₃) |

| Stage II: Anhydrous Decomposition | MgS₂O₃ → MgSO₃ + S | 13.11% (of initial mass) | Magnesium Sulfite (MgSO₃) |

| Stage III: Sulfite Decomposition | MgSO₃ → MgO + SO₂ | 26.18% (of initial mass) | Magnesium Oxide (MgO) |

| Overall Decomposition | MgS₂O₃·6H₂O → MgO + SO₂ + S + 6H₂O | 83.48% | Magnesium Oxide (MgO) |

Experimental Protocols

The data for thermal decomposition pathways are typically acquired using Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). Evolved Gas Analysis (EGA), often using mass spectrometry or FTIR, is employed to identify the gaseous decomposition products.

Instrumentation

-

Thermogravimetric Analyzer (TGA): To measure mass changes as a function of temperature.

-

Differential Scanning Calorimeter (DSC) or Differential Thermal Analyzer (DTA): To measure heat flow and transition temperatures.

-

Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR): For evolved gas analysis.

-

Sample Crucibles: Alumina or platinum crucibles are typically used.

-

Purge Gas: An inert gas, such as nitrogen or argon, is used to prevent oxidation.

Sample Preparation

-

A small, accurately weighed sample of crystalline this compound hexahydrate (typically 5-10 mg) is used.

-

The sample is evenly distributed at the bottom of the sample crucible.

TGA/DSC Analysis Procedure

-

The sample and a reference crucible (usually empty) are placed in the instrument.

-

The system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.

-

The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature (e.g., 1000°C).

-

The mass loss (TGA) and differential heat flow (DSC) are recorded continuously as a function of temperature.

-

The evolved gases are simultaneously analyzed by a coupled mass spectrometer or FTIR.

Data Analysis

-

The TGA curve provides quantitative information on the mass loss at each decomposition step.

-

The derivative of the TGA curve (DTG) helps to identify the temperatures of the maximum rates of decomposition.

-

The DSC/DTA curve indicates whether the decomposition processes are endothermic or exothermic.

-

EGA data is used to identify the gaseous products evolved at each stage.

Visualization of Pathways and Workflows

Proposed Thermal Decomposition Pathway of this compound Hexahydrate

References

Magnesium Thiosulfate: A Technical Guide to a Soluble Source of Magnesium and Sulfur

Introduction

Magnesium thiosulfate (MgS₂O₃) is an inorganic compound that serves as a highly soluble and readily available source of two essential nutrients: magnesium (Mg) and sulfur (S).[1][2] Its unique chemical properties and high solubility in water make it a versatile compound with significant applications in agriculture.[3][4] While its primary use is in plant nutrition to correct deficiencies and improve crop yield, its components—magnesium and thiosulfate ions—are of great interest in various biological and pharmaceutical contexts.[1][4][5] This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals, covering its chemical properties, applications, relevant biological pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a colorless, crystalline solid in its hydrated form and exists as a clear liquid solution in commercial formulations.[2][3] It is known for its high solubility in water and its neutral to slightly acidic pH in aqueous solutions.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | MgS₂O₃ | [3][6] |

| Molecular Weight | 136.43 g/mol (anhydrous) | [3][6] |

| CAS Registry Number | 10124-53-5 | [3][7][6] |

| Appearance | Colorless or white crystals (hexahydrate); Clear, colorless liquid (solution) | [2][3] |

| Solubility | Soluble in 2 parts water (50 g/100 mL at 20°C); Insoluble in alcohol | [3][8] |

| Density | 1.82 g/cm³ (solid); ~1.25 g/mL or 10.4 lbs/gallon (liquid solution) | [2][3] |

| pH (solution) | 6.5 - 8.0 | [2] |

| Decomposition | The hexahydrate form loses three water molecules at 170°C. | [3][7][8] |

Applications as a Source of Magnesium and Sulfur

Agricultural Applications

This compound is extensively used in agriculture as a liquid fertilizer to supply magnesium and sulfur to a wide variety of crops.[1][2][9] Both elements are crucial for plant growth and development.

-

Magnesium (Mg) is a central component of the chlorophyll molecule, making it essential for photosynthesis.[9] It also acts as an activator for numerous enzymes involved in energy transfer, protein synthesis, and carbohydrate metabolism.[1][9][10]

-

Sulfur (S) , in the thiosulfate form, is readily available to plants.[11] It is a key constituent of essential amino acids (cysteine and methionine), proteins, and enzymes.[1] The thiosulfate molecule provides both sulfate sulfur for immediate uptake and elemental sulfur for a more prolonged release.[11]

Commercial formulations, such as MagThio®, provide a chloride-free, liquid source of these nutrients that can be applied through various irrigation systems (drip, sprinkler, flood) or as a foliar spray.[2][9] This versatility allows for precise nutrient management to correct deficiencies and enhance crop quality and yield.[1][2]

Table 2: Composition of a Typical Commercial this compound Solution (MagThio®)

| Component | Concentration | Source(s) |

| Soluble Magnesium (Mg) | 4% (w/v) | [2][9] |

| Combined Sulfur (S) | 10% (w/v) | [2][9] |

| Pounds of Mg per gallon | 0.4 lbs | [2] |

| Pounds of S per gallon | 1.0 lbs | [2] |

Research and Pharmaceutical Potential

The biological significance of magnesium and thiosulfate ions extends to human health, suggesting potential applications in research and drug development.

-

Magnesium's Role in Cellular Biology: Magnesium is one of the most abundant cations in living cells and a critical cofactor for over 600 enzymes.[12] It is indispensable for virtually all major metabolic and biochemical processes.[12] A key function is its role in the biological activity of Adenosine Triphosphate (ATP), the primary energy currency of the cell.[10] ATP must bind to a magnesium ion (forming Mg-ATP) to become biologically active, a process fundamental to DNA and RNA synthesis, signal transduction, and energy metabolism.[10][13] Magnesium deficiency has been linked to several chronic diseases, making its homeostasis a critical area of study.[12]

-

Thiosulfate's Biological Functions: Thiosulfate is an intermediate in endogenous sulfur metabolism pathways.[14] It possesses reducing properties and can be involved in detoxification processes.[15] Pharmaceutical research has explored this compound for various applications, including as a component in compositions for treating arteriosclerosis (with vanadium) and as a sodium chloride antagonist for potential tumor inhibition.[4][5][16] It has also been investigated for use in relieving pain and in compositions to treat viral diseases.[5]

Signaling and Metabolic Pathways

Magnesium's Role in ATP-Dependent Kinase Signaling

Magnesium ions are fundamental to cellular signaling, particularly in pathways involving protein kinases. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process that is critically dependent on Mg²⁺. The magnesium ion coordinates with the phosphate groups of ATP, stabilizing its structure and facilitating the phosphoryl transfer.

Caption: Role of Mg²⁺ in ATP-dependent enzyme reactions.

Overview of Human Sulfur Metabolism

Sulfur metabolism is a complex network of pathways that process sulfur-containing compounds. Dietary methionine is a primary source, leading to the production of various inorganic sulfur species, including thiosulfate (S₂O₃²⁻).[14] Thiosulfate is generated endogenously and plays a role in the body's sulfur pool, which is crucial for detoxification and cellular signaling.[14]

Caption: Simplified overview of human sulfur metabolism.

Experimental Protocols

Synthesis of this compound Solution

A common method for producing a concentrated this compound solution involves the reaction of magnesium hydroxide with sulfur dioxide and sulfur. This process is detailed in several patents.[4][5][15]

Methodology:

-

Slurry Preparation: A slurry of magnesium hydroxide (Mg(OH)₂) is prepared in water in a primary reactor.[4][5]

-

Formation of Hydrosulfite: Sulfur dioxide (SO₂) gas is purged into the slurry. The SO₂ reacts with Mg(OH)₂ to form magnesium hydrosulfite (Mg(HSO₃)₂), an intermediate.[4][15] The pH is monitored and can be maintained between 6.2-6.5.[4]

-

Thiosulfate Reaction: The magnesium hydrosulfite mixture is transferred to a second reactor. Elemental sulfur is added.[4][5]

-

Heating and Agitation: The mixture is heated to approximately 97-100°C with agitation.[4][15] The magnesium hydrosulfite reacts with the sulfur to form this compound. The reaction is continued until the conversion is complete.[4]

-

Separation: The resulting product is an emulsion of liquid this compound and solid byproducts (e.g., unreacted sulfur and impurities from the raw materials).[4] The solids can be separated by filtration or centrifugation.[4]

-

Concentration (Optional): The solution can be concentrated by evaporation to produce a higher concentration product or evaporated further to crystallize solid this compound hexahydrate.[4][8]

Caption: Experimental workflow for this compound synthesis.

Quantitative Analysis

Accurate quantification of magnesium and thiosulfate is essential for quality control and research. Several analytical methods are available.

4.2.1 Determination of Magnesium

The concentration of magnesium ions in a solution can be determined by various well-established analytical techniques.

Table 3: Comparison of Analytical Methods for Magnesium Determination

| Method | Principle | Advantages | Disadvantages | Source(s) |

| Atomic Absorption Spectrophotometry (AAS) | Measures the absorption of light by free magnesium atoms in a flame or graphite furnace. | High sensitivity and specificity. | Requires sample digestion; potential for chemical interference. | [17] |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited magnesium atoms in an argon plasma. | Multi-element analysis capability; high throughput; wide linear range. | High equipment cost; requires skilled operator. | [17] |

| Spectrophotometry (Colorimetric) | A colored complex is formed with a specific reagent (e.g., calmagite), and the absorbance is measured. | Simple, low-cost instrumentation. | Lower sensitivity; susceptible to interference from other ions. | [17] |

4.2.2 Determination of Thiosulfate

The quantification of thiosulfate can be achieved through several methods, with iodometric titration being a classic and reliable choice.

Table 4: Comparison of Analytical Methods for Thiosulfate Determination

| Method | Principle | Advantages | Disadvantages | Source(s) |

| Iodometric Titration | Thiosulfate is titrated with a standardized iodine solution using a starch indicator. The thiosulfate is oxidized to tetrathionate. | Simple, accurate, and cost-effective. | Can be affected by other reducing agents in the sample. | [18][19] |

| Ion Chromatography (IC) | Separation of thiosulfate from other anions on an ion-exchange column followed by conductivity detection. | High specificity and sensitivity; can measure multiple anions simultaneously. | Higher equipment cost; requires sample preparation. | [18] |

| Spectrophotometry | Based on a reaction that produces a color change, such as the decolorization of methylene blue. | High sensitivity and simple to perform. | Can be prone to interference from other substances in the sample matrix. | [20] |

| Gas Chromatography (GC) | Thiosulfate is derivatized (e.g., alkylated) to a volatile compound and then analyzed by GC, often with an electron capture detector (ECD). | Very high sensitivity. | Requires complex sample derivatization steps. | [21] |

Protocol: Iodometric Titration for Thiosulfate

-

Sample Preparation: Accurately pipette a known volume of the this compound solution into an Erlenmeyer flask. Dilute with deionized water.

-

Acidification: Add a small amount of dilute acetic acid to ensure the solution is slightly acidic.

-

Titration: Add a few drops of starch indicator solution. Titrate with a standardized solution of iodine (I₂) until the first permanent blue-black color appears, which indicates the endpoint.

-

Calculation: The concentration of thiosulfate is calculated based on the stoichiometry of the reaction (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻) and the volume of iodine titrant used.

Caption: Workflow for quantitative analysis of thiosulfate.

Conclusion

This compound is a highly effective source of soluble magnesium and sulfur, with well-established benefits in agriculture for enhancing plant nutrition and crop yields. Its chemical properties, particularly its high water solubility, make it an ideal delivery vehicle for these essential nutrients. For researchers and drug development professionals, the fundamental biological roles of magnesium and thiosulfate ions in cellular metabolism, enzyme function, and signaling pathways present ongoing opportunities for investigation. The synthesis and analytical methods detailed in this guide provide a framework for the production and quality assessment of this compound, supporting its application in both agricultural and scientific research.

References

- 1. This compound (MTS=™) | Sacramento Ag Products [sacagproducts.com]

- 2. marionag.com [marionag.com]

- 3. This compound [drugfuture.com]

- 4. US20050079125A1 - this compound solution and process for preparing same - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound | MgO3S2 | CID 160917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. This compound hexahydrate | 10124-53-5 [chemicalbook.com]

- 9. tessenderlokerley.com [tessenderlokerley.com]

- 10. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 11. campbellsfert.com.au [campbellsfert.com.au]

- 12. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Magnesium Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. data.epo.org [data.epo.org]

- 16. EP1526113B1 - this compound solution and process for preparing same - Google Patents [patents.google.com]

- 17. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sibran.ru [sibran.ru]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. Determination of thiosulfate in body fluids by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Discovery of Magnesium Thiosulfate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium thiosulfate, an inorganic compound with the formula MgS₂O₃, has a history rooted in the foundational principles of inorganic synthesis and has evolved to find applications in diverse fields, from agriculture to medicine. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of this compound and its hydrates. Detailed experimental protocols for its synthesis are provided, along with a compilation of its quantitative data. Furthermore, this guide elucidates the biological significance of its constituent ions, magnesium and thiosulfate, and their interplay in cellular signaling pathways, offering insights for researchers in drug development and life sciences.

History and Discovery

The history of this compound is intertwined with the broader discovery and characterization of thiosulfuric acid and its salts in the 19th century. While the exact first synthesis of this compound is not definitively attributed to a single individual in readily available literature, its preparation follows from the well-established methods for creating other thiosulfate salts.

Early synthetic routes, as referenced in historical chemical literature such as the "Handbuch der Anorganischen Chemie," focused on two primary methods. The first involves the reaction of a magnesium sulfite solution with elemental sulfur.[1][2][3] The second prominent method is a double decomposition reaction between a soluble magnesium salt, like magnesium sulfate, and a soluble thiosulfate, such as barium thiosulfate.[4]

In the early 20th century, this compound gained attention for its potential medical applications. Notably, Auguste Lumière, a pioneer in cinematography and medical research, investigated the therapeutic use of this compound.

Physicochemical Properties

This compound is most commonly encountered in its hydrated form, particularly as this compound hexahydrate (MgS₂O₃·6H₂O). It presents as colorless or white crystals.[3] The hexahydrate is soluble in water but insoluble in alcohol.[3]

Crystal Structure

The crystal structure of this compound hexahydrate has been determined by X-ray diffraction. It crystallizes in the orthorhombic system with the space group Pnma.

Thermal Decomposition

Upon heating, this compound hexahydrate loses its water of crystallization in stages. At 170°C, it forms the trihydrate, and further heating to 420°C yields the anhydrous form.[3] At temperatures around 600°C, it decomposes into magnesium sulfate, sulfur, and sulfur dioxide.[3]

Data Presentation

The following tables summarize the key quantitative data for this compound and its hexahydrate form.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | MgS₂O₃ | [5] |

| Molar Mass | 136.43 g/mol | [3] |

| IUPAC Name | This compound | [6] |

Table 2: Physicochemical Properties of this compound Hexahydrate

| Property | Value | Reference |

| Chemical Formula | MgS₂O₃·6H₂O | [7] |

| Molar Mass | 244.53 g/mol | [7] |

| Appearance | Colorless or white crystals | [3] |

| Density | 1.818 g/cm³ | [3] |

| Solubility in Water | 50 g/100 mL at 20°C | [3] |

| Melting Point | Decomposes at 170°C | [8] |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pnma | [4] |

Experimental Protocols

The following are detailed methodologies for the laboratory-scale synthesis of this compound hexahydrate.

Synthesis from Magnesium Sulfite and Sulfur

This method is based on the direct reaction of magnesium sulfite with elemental sulfur.

Materials:

-

Magnesium sulfite (MgSO₃)

-

Elemental sulfur (S)

-

Distilled water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallization dish

Procedure:

-

Prepare a saturated solution of magnesium sulfite in distilled water in the round-bottom flask.

-

Add a stoichiometric excess of powdered elemental sulfur to the magnesium sulfite solution.

-

Heat the mixture to boiling under reflux with continuous stirring. The reaction progress can be monitored by the consumption of the yellow sulfur powder.

-

Continue refluxing for several hours until the reaction is complete.

-

Allow the solution to cool slightly and then hot-filter it to remove any unreacted sulfur and other insoluble impurities.

-

Transfer the clear filtrate to a crystallization dish and allow it to cool slowly to room temperature.

-

Further cooling in an ice bath may be required to induce crystallization.

-

Collect the resulting crystals of this compound hexahydrate by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

Reaction: MgSO₃(aq) + S(s) → MgS₂O₃(aq)

Synthesis by Double Decomposition

This method involves the reaction of magnesium sulfate with barium thiosulfate, leading to the precipitation of barium sulfate and leaving this compound in the solution.

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Barium thiosulfate (BaS₂O₃)

-

Distilled water

Equipment:

-

Beakers

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Prepare separate aqueous solutions of magnesium sulfate and barium thiosulfate.

-

Slowly add the barium thiosulfate solution to the magnesium sulfate solution with constant stirring.

-

A white precipitate of barium sulfate will form immediately.

-

Continue stirring for a period to ensure complete reaction.

-

Separate the barium sulfate precipitate from the solution by filtration.

-

The resulting filtrate is an aqueous solution of this compound.

-

Concentrate the filtrate by gentle heating and then allow it to cool to obtain crystals of this compound hexahydrate as described in the previous protocol.

Reaction: MgSO₄(aq) + BaS₂O₃(aq) → MgS₂O₃(aq) + BaSO₄(s)

Signaling Pathways and Biological Roles

The biological effects of this compound are attributable to the individual and combined actions of magnesium (Mg²⁺) and thiosulfate (S₂O₃²⁻) ions. There is no evidence for a unique signaling pathway for the intact this compound molecule. Instead, its pharmacological and physiological impacts can be understood by examining the roles of its constituent ions in cellular processes.

The Central Role of Magnesium in Cellular Signaling

Magnesium is a crucial cofactor for over 600 enzymatic reactions in the body and is essential for numerous physiological processes.[9][10]

-

Enzyme Activation: Mg²⁺ is a cofactor for a vast array of enzymes, including those involved in glycolysis and the Krebs cycle, which are fundamental for cellular energy production.[10]

-

Energy Metabolism: The primary form of cellular energy, adenosine triphosphate (ATP), is biologically active as a complex with magnesium (Mg-ATP).[4] Mg²⁺ stabilizes the ATP molecule, facilitating the transfer of phosphate groups in phosphorylation reactions, which are central to cellular signaling.[4]

-

Ion Channel Regulation: Magnesium ions play a critical role in regulating the transport of other ions, such as potassium and calcium, across cell membranes. This is vital for nerve impulse conduction, muscle contraction, and maintaining a normal heart rhythm.[11]

-

Nucleic Acid and Protein Synthesis: Enzymes essential for the synthesis of DNA and RNA, such as polymerases, require magnesium as a cofactor.[9]

The central role of magnesium in cellular function.

Thiosulfate's Role in Sulfur Metabolism and Redox Signaling

Thiosulfate is an intermediate in sulfur metabolism and is increasingly recognized for its role in redox signaling, primarily through its connection to hydrogen sulfide (H₂S) biology.

-

Substrate for Thiosulfate Sulfurtransferase (TST): The mitochondrial enzyme thiosulfate sulfurtransferase (TST), also known as rhodanese, utilizes thiosulfate as a substrate.[12][13] TST is involved in cyanide detoxification and the metabolism of H₂S.[13][14]

-

Hydrogen Sulfide (H₂S) Metabolism: TST catalyzes the transfer of a sulfur atom from a donor to a thiophilic acceptor. This process is involved in the oxidation of H₂S, a critical signaling molecule.[13]

-

Antioxidant and Redox Regulation: Thiosulfate and the enzymatic activity of TST contribute to the cellular antioxidant defense system by influencing the levels of reactive sulfur species and interacting with glutathione and thioredoxin systems.[12][13]

-

Mitochondrial Function: By participating in sulfur metabolism and redox balance, thiosulfate indirectly supports mitochondrial function and energy production.[13][14] Sodium thiosulfate has been shown to inhibit mitochondrial respiration and promote glycolysis in endothelial cells.[15]

The role of thiosulfate in cellular sulfur metabolism and redox signaling.

Integrated View of this compound's Biological Impact

The administration of this compound provides two biologically active ions that can synergistically influence cellular function. Magnesium supports fundamental enzymatic and signaling processes, while thiosulfate contributes to the intricate network of sulfur metabolism and redox regulation. This dual action suggests potential therapeutic applications where both magnesium deficiency and oxidative stress are contributing factors.

Experimental workflow for synthesis and characterization.

Conclusion

This compound is a compound with a rich history in inorganic chemistry and a growing relevance in biological and agricultural sciences. Its synthesis is achievable through well-established chemical reactions, and its physicochemical properties have been characterized. The biological significance of this compound lies in the combined effects of its constituent ions. Magnesium is a cornerstone of cellular metabolism and signaling, while thiosulfate plays a key role in sulfur metabolism and redox homeostasis. This guide provides a foundational resource for researchers and professionals, enabling a deeper understanding of this compound and paving the way for future investigations into its potential applications.

References

- 1. US20050079125A1 - this compound solution and process for preparing same - Google Patents [patents.google.com]

- 2. EP1526113B1 - this compound solution and process for preparing same - Google Patents [patents.google.com]

- 3. This compound hexahydrate | 10124-53-5 [chemicalbook.com]

- 4. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound hexahydrate [chemister.ru]

- 8. This compound, hexahydrate Magnesium [mateck.com]

- 9. mdpi.com [mdpi.com]

- 10. drinkharlo.com [drinkharlo.com]

- 11. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Thiosulphate sulfurtransferase: Biological roles and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiosulphate sulfurtransferase: Biological roles and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium thiosulfate, a source of hydrogen sulfide, stimulates endothelial cell proliferation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

"Theoretical calculations of magnesium thiosulfate molecular structure"

An In-depth Technical Guide on the Theoretical Calculations of Magnesium Thiosulfate Molecular Structure

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to determine the molecular structure of this compound. It delves into the methodologies of prevalent computational chemistry techniques, including ab initio and Density Functional Theory (DFT) calculations, and presents a comparative analysis of theoretically derived structural parameters against experimental data from X-ray crystallography. This document aims to serve as a detailed resource for researchers and professionals in chemistry and drug development, offering insights into the bonding and structural characteristics of the thiosulfate anion and its magnesium salt.

Introduction

This compound (MgS₂O₃) is an inorganic compound of interest in various industrial and scientific fields. A fundamental understanding of its molecular structure is crucial for elucidating its chemical properties, reactivity, and potential applications. The thiosulfate ion (S₂O₃²⁻) is a structural analogue of the sulfate ion (SO₄²⁻), where one oxygen atom is replaced by a sulfur atom.[1][2] This substitution results in a unique electronic structure and reactivity profile.

Theoretical calculations, a cornerstone of modern computational chemistry, provide invaluable insights into molecular geometries, bonding, and electronic properties that can be challenging to probe experimentally. This guide explores the application of these methods to the this compound molecule, with a focus on the structure of the hydrated thiosulfate anion.

Theoretical Calculation Methodologies

The determination of the molecular structure of this compound and, more specifically, the thiosulfate anion, has been approached using several high-level computational methods. These methods, rooted in quantum mechanics, aim to solve the Schrödinger equation for the molecule to predict its properties.

Key Computational Approaches:

-

Ab initio Methods: These methods are based on first principles and do not rely on experimental parameters. For the study of thiosulfate and related sulfur oxyanions, Møller–Plesset perturbation theory at the second (MP2) and fourth (MP4) orders has been employed.[3][4] These methods are known for their accuracy in accounting for electron correlation.

-

Density Functional Theory (DFT): DFT is a widely used computational method that maps the many-electron problem onto a simpler one based on the electron density. The B3LYP functional, a hybrid functional, has been successfully used to investigate the structures of thiosulfate anions.[3]

-

Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD): This is a hybrid method that combines a quantum mechanical treatment of a specific region of interest (e.g., the thiosulfate ion) with a classical molecular mechanics description of the surrounding environment (e.g., water molecules). This approach is particularly useful for studying solvated species and has been applied to the hydrated thiosulfate ion.[3]

A common choice for the basis set in these calculations is 6-31+G*, which provides a good balance between accuracy and computational cost for describing anions.[3]

Results: A Comparative Analysis of Molecular Structure

Theoretical calculations have provided precise geometric parameters for the thiosulfate anion. These results can be compared with experimental data obtained from X-ray diffraction studies of this compound hexahydrate (MgS₂O₃·6H₂O).

A study combining theoretical ab initio quantum mechanical charge field molecular dynamics (QMCF MD) with experimental large-angle X-ray scattering (LAXS) determined the bond distances for the hydrated thiosulfate ion in aqueous solution.[3] These are slightly longer than the mean values observed in the solid state, a difference attributed to the effects of hydrogen bonding during hydration.[3]

| Parameter | Theoretical (QMCF MD)[3] | Experimental (Solid State)[3] |

| S-S Bond Length (Å) | 2.017 | 2.002 |

| S-O Bond Length (Å) | 1.478 | 1.467 |

Experimental Protocols: X-ray Crystallography

The experimental data for the solid-state structure of this compound hexahydrate is primarily derived from single-crystal X-ray diffraction.

General Methodology:

-

Crystal Growth: Suitable single crystals of MgS₂O₃·6H₂O are grown, typically from an aqueous solution.

-

Data Collection: A selected crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns (reflections) are recorded at various orientations.

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using methods such as Patterson or direct methods.

-

Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data. This process yields precise atomic coordinates, from which bond lengths, bond angles, and other structural parameters are calculated.

The crystal structure of this compound hexahydrate has been refined, and all atomic positions, including those of the hydrogen atoms, have been located.[5]

Discussion: Bonding and Structural Implications

Computational studies, in conjunction with experimental data, provide a detailed picture of the bonding within the thiosulfate anion. The conventional Lewis structure, which depicts the central sulfur atom forming six covalent bonds with its four ligands, has been shown to provide an accurate description of the dianion's structure.[3]

An alternative perspective on the formal valences of the sulfur atoms in the thiosulfate group has been proposed based on X-ray Absorption Near Edge Structure (XANES) spectroscopy, suggesting valences of 5+ and 1- rather than the conventionally assigned 6+ and 2-.[6] Theoretical calculations of the electron density distribution can help to investigate and validate such proposals.

The slight elongation of the S-S and S-O bonds in the hydrated state, as predicted by QMCF MD simulations, highlights the influence of intermolecular interactions, specifically hydrogen bonding with surrounding water molecules, on the molecular geometry.[3]

References

- 1. US7686963B2 - this compound as ozone quencher and scrubber - Google Patents [patents.google.com]

- 2. US20060104876A1 - this compound as ozone and chlorine quencher - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Barium thiosulfate | 35112-53-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.geologyscience.ru [repository.geologyscience.ru]

Aqueous Solution Chemistry of Magnesium Thiosulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solution chemistry of magnesium thiosulfate (MgS₂O₃). It covers its synthesis, solubility, stability, and reactivity in aqueous media, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key processes with diagrams. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or exploring the applications of this compound.

Physicochemical Properties

This compound is an inorganic salt that is commercially available, typically as the hexahydrate, MgS₂O₃·6H₂O.[1] It presents as colorless monoclinic crystals or a white crystalline powder with a salty taste and no odor.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | MgS₂O₃ | [3] |

| Molar Mass (Anhydrous) | 136.44 g/mol | [1] |

| Molar Mass (Hexahydrate) | 244.52 g/mol | [4] |

| Appearance | Colorless monoclinic crystals or white crystalline powder | [2] |

| Density (Hexahydrate) | 1.818 g/cm³ | [5] |

| Melting Point | Decomposes upon heating | [4] |

Solubility in Water

This compound is soluble in water and insoluble in alcohol.[2] The solubility of this compound in water increases with temperature.

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL H₂O) | Reference(s) |

| 0 | 30.69 | [6] |

| 20 | 50 | [7] |

| 28 | 34.51 | [6] |

| 100 | 231 | [2] |

Synthesis of this compound in Aqueous Solution

Several methods for the preparation of aqueous solutions of this compound have been reported. The most common approaches involve the reaction of magnesium compounds with sulfur and sulfur-containing reagents.

Reaction of Magnesium Hydroxide with Sulfur and Sulfur Dioxide

A prevalent industrial method involves the reaction of a magnesium hydroxide slurry with sulfur and sulfur dioxide.[8] This process is typically carried out at elevated temperatures. The overall reaction can be summarized as follows:

Mg(OH)₂ + S + SO₂ → MgS₂O₃ + H₂O

An efficient process involves the initial formation of magnesium bisulfite (magnesium hydrosulfite) by purging sulfur dioxide into a magnesium hydroxide slurry.[8][9] The resulting magnesium bisulfite is then reacted with sulfur at temperatures between 97-100°C to form this compound.[10] The pH of the reaction is typically maintained between 6.2 and 6.5.[9]

Double Decomposition Reaction

This compound can also be synthesized via a double decomposition (salt metathesis) reaction between magnesium sulfate and barium thiosulfate in an aqueous solution.[3] This reaction takes advantage of the low solubility of barium sulfate, which precipitates out of solution, driving the reaction forward.

MgSO₄(aq) + BaS₂O₃(aq) → MgS₂O₃(aq) + BaSO₄(s)

Another salt exchange reaction involves the use of magnesium chloride and sodium thiosulfate.[11]

MgCl₂(aq) + Na₂S₂O₃(aq) → MgS₂O₃(aq) + 2NaCl(aq)

Stability and Decomposition in Aqueous Solution

The stability of this compound in aqueous solution is influenced by factors such as temperature, pH, and the presence of other substances.

Thermal Decomposition

Upon heating, this compound decomposes. In the solid state, the hexahydrate loses water of crystallization.[6] At higher temperatures, it decomposes into magnesium oxide, sulfur dioxide, and sulfur.[3] In aqueous solutions, decomposition is accelerated at elevated temperatures, particularly near the boiling point.[12]

Disproportionation in Acidic and Neutral/Alkaline Conditions

The thiosulfate ion is prone to disproportionation, a reaction in which a substance is simultaneously oxidized and reduced. The stability of the thiosulfate ion is highly dependent on the pH of the solution.

-

Acidic Conditions (pH < 7): In acidic solutions, thiosulfate readily decomposes to form elemental sulfur and sulfur dioxide (or sulfurous acid in water).[13] This reaction is often used in classroom demonstrations to illustrate reaction kinetics. S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)

-

Neutral to Alkaline Conditions (pH ≥ 7): In neutral to alkaline solutions, the thiosulfate ion is relatively stable.[12] However, under certain conditions, such as in the presence of specific microorganisms, it can undergo disproportionation to sulfate and sulfide.[13][14]

Reactions in Aqueous Solution

This compound participates in several types of reactions in aqueous solution, characteristic of the thiosulfate ion.

-

Reaction with Strong Acids: As mentioned above, it decomposes in the presence of strong acids.

-

Redox Reactions: The thiosulfate ion is a moderately strong reducing agent. It is readily oxidized by halogens. For example, it reacts with iodine to form the tetrathionate ion, a reaction that is central to iodometric titrations for the quantification of thiosulfate. 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)

-

Precipitation Reactions: this compound can be used in precipitation reactions. For instance, it reacts with a solution of barium chloride to precipitate barium thiosulfate.

Experimental Protocols

Synthesis of this compound Solution

This protocol is based on the reaction of magnesium hydroxide with sulfur and sulfur dioxide.[8][9]

Materials:

-

Magnesium hydroxide (Mg(OH)₂)

-

Elemental sulfur powder (S)

-

Sulfur dioxide (SO₂) gas

-

Distilled water

-

Reaction vessel with heating and stirring capabilities

-

Gas inlet tube

-

pH meter

Procedure:

-

Prepare a slurry of magnesium hydroxide in distilled water in the reaction vessel.

-

Purge sulfur dioxide gas through the slurry while stirring to form magnesium bisulfite. Monitor the pH and continue purging until the desired pH for the formation of the bisulfite intermediate is reached.

-

Add elemental sulfur powder to the magnesium bisulfite slurry.

-

Heat the mixture to 97-100°C with continuous stirring.

-

Maintain the reaction temperature and stirring for several hours. The reaction time can vary depending on the scale and specific conditions.[8]

-

Monitor the pH of the solution and adjust as necessary with the addition of magnesium hydroxide or sulfur dioxide to maintain a pH between 6.2 and 6.5.[9]

-

After the reaction is complete, cool the solution and filter to remove any unreacted sulfur and other solid impurities.

-

The resulting clear solution is an aqueous solution of this compound.

Caption: Workflow for the synthesis of aqueous this compound.

Quantification of this compound by Iodometric Titration

This protocol provides a method for determining the concentration of this compound in a solution.[15][16][17]

Materials:

-

This compound solution (sample)

-

Standardized iodine (I₂) solution (e.g., 0.1 N)

-

Starch indicator solution (1% w/v)

-

Burette, pipette, Erlenmeyer flask

-

Distilled water

Procedure:

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask.

-

Dilute with a suitable amount of distilled water.

-

Add a few drops of starch indicator solution. The solution should be colorless.

-

Titrate the this compound solution with the standardized iodine solution from the burette.

-

The endpoint is reached when the solution turns a persistent blue-black color due to the formation of the starch-iodine complex.

-

Record the volume of the iodine solution used.

-

Calculate the concentration of this compound in the sample using the stoichiometry of the reaction.

Quantification of Thiosulfate by High-Performance Liquid Chromatography (HPLC)

A more advanced method for the quantification of thiosulfate involves HPLC.[2][18] This method is particularly useful for complex matrices.

Chromatographic Conditions (Example): [2][18]

-

Column: C8 or similar reverse-phase column

-

Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and methanol, with an ion-pairing agent such as tetrabutylammonium hydrogen sulfate.

-

Detector: UV detector at 210 nm.

-

Flow Rate: Typically around 1.0 mL/min.

Procedure:

-

Prepare a series of standard solutions of known this compound concentrations.

-

Prepare the sample solution, filtering it if necessary.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the thiosulfate peak based on its retention time and the calibration curve.

Signaling Pathways

While a direct signaling pathway for "this compound" as a single entity is not established, the biological effects of its constituent ions, magnesium (Mg²⁺) and thiosulfate (S₂O₃²⁻), are well-documented. A plausible signaling pathway can be constructed by considering their independent and potentially synergistic roles in cellular processes.

Magnesium is a crucial cofactor for hundreds of enzymes and plays a vital role in numerous signaling pathways.[19][20] It is essential for processes like protein phosphorylation and the formation of cyclic AMP (cAMP), a key second messenger.[19] Thiosulfate is a substrate for the mitochondrial enzyme thiosulfate sulfurtransferase (TST), which is involved in sulfur metabolism, redox signaling, and the detoxification of cyanide.[21] The activity of TST can influence the cellular redox state and the production of hydrogen sulfide (H₂S), another signaling molecule.[22]

The following diagram illustrates a potential signaling pathway where magnesium and thiosulfate, upon entering a cell, can influence distinct but interconnected cellular responses.

Caption: Plausible signaling pathways influenced by magnesium and thiosulfate ions.

Applications in Drug Development and Research

The unique chemical properties of this compound and its constituent ions suggest several areas of interest for researchers and drug development professionals:

-

Antioxidant Properties: Thiosulfate's reducing capabilities make it a potential antioxidant, which is relevant in conditions associated with oxidative stress.

-

Cardiovascular Health: Both magnesium and thiosulfate have been investigated for their roles in cardiovascular health.

-

Nephroprotection: Sodium thiosulfate is used clinically to prevent cisplatin-induced nephrotoxicity, suggesting a potential area of investigation for this compound.

-